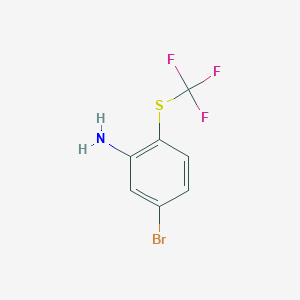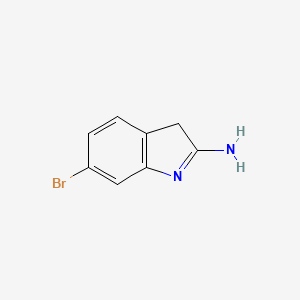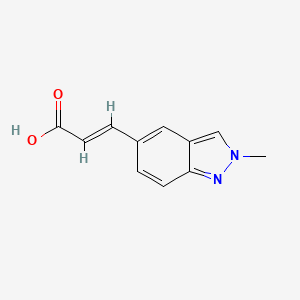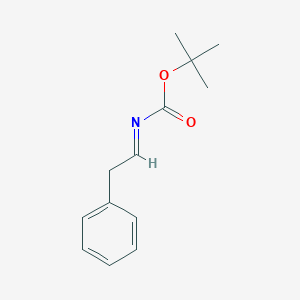![molecular formula C6H5BrN4 B12851581 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring. This specific compound is notable for its bromine substitution at the 4th position and an amine group at the 2nd position, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be achieved through several methods:
Cu-catalyzed reactions: This method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system.
Microwave-assisted reactions: These reactions utilize microwave irradiation to accelerate the synthesis process, providing a more efficient route.
Pyrrole-based reactions: These involve the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, followed by conversion to chlorinated derivatives using POCl3.
Chemical Reactions Analysis
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to form derivatives of the compound.
Scientific Research Applications
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine has several applications in scientific research:
Cancer Research: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Drug Development: The compound serves as a building block for synthesizing various pharmaceutical agents.
Biological Studies: It is used in studies involving protein kinases and other molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents and applications.
Piritrexim: A synthetic antifolate with a pyrrolopyrimidine core, used in cancer treatment.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h2H,1H2,(H2,8,10,11) |
InChI Key |
KAOVYQJNJHHXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)


![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)

![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)

